Tert-butyl 7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate
Description
This compound features a pyridazino[1,2-a]diazepine core, a seven-membered diazepine ring fused with a pyridazine moiety. Key structural elements include:
- Tert-butyl carboxylate group: A common protecting group that enhances solubility and stability during synthesis .
- 1,3-Dioxoisoindol-2-yl substituent: A phthalimide-derived group, which may influence electronic properties or participate in hydrogen bonding .
- Oxo group at position 6: Likely impacts conformational rigidity and reactivity.
Properties
Molecular Formula |
C22H27N3O5 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
tert-butyl 7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate |
InChI |
InChI=1S/C22H27N3O5/c1-22(2,3)30-21(29)17-11-7-13-23-12-6-10-16(20(28)25(17)23)24-18(26)14-8-4-5-9-15(14)19(24)27/h4-5,8-9,16-17H,6-7,10-13H2,1-3H3 |
InChI Key |
FARFFIGGGRCEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN2N1C(=O)C(CCC2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
Step 1: Formation of the Pyridazino[1,2-a]diazepine Core
The bicyclic core is constructed via cyclization reactions involving hydrazine derivatives and keto precursors to form the diazepine and pyridazine rings. This step often requires controlled heating (60–80°C) in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).Step 2: Introduction of the Phthalimide Moiety
The 1,3-dioxoisoindolyl group is typically introduced by coupling with phthalimide derivatives or via nucleophilic substitution on activated intermediates. This step ensures incorporation of the dioxoisoindolinyl functionality essential for biological activity.Step 3: Installation of the tert-Butyl Ester Group
The carboxylate esterification is achieved by reaction of the corresponding acid or acid chloride intermediate with tert-butanol under acidic or catalytic conditions, yielding the tert-butyl ester protecting group.Step 4: Purification and Isolation
Purification is commonly conducted by silica gel column chromatography using gradient elution with solvents such as ethyl acetate and hexane, followed by recrystallization to achieve >95% purity.
Reagents and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Hydrazine derivatives, keto precursors, THF/DCM, 60–80°C | Controlled temperature essential for ring closure |
| 2 | Coupling/Functionalization | Phthalimide derivatives, base (e.g., triethylamine), polar aprotic solvent | Protects amine functionalities, introduces dioxoisoindolinyl group |
| 3 | Esterification | tert-Butanol, acid catalyst (e.g., trifluoroacetic acid) or acid chloride intermediate | Forms stable tert-butyl ester protecting group |
| 4 | Purification | Silica gel chromatography, ethyl acetate/hexane gradient, recrystallization | Ensures high purity and removal of side products |
Specific Synthetic Notes
The tert-butyl ester group can be selectively removed or modified post-synthesis by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, allowing further derivatization if needed.
The phthalimide moiety serves both as a functional group and a protecting group for amines during synthesis, facilitating selective reactions without side-chain interference.
Solvent choice and anhydrous conditions are critical to avoid hydrolysis of sensitive intermediates.
Analytical Characterization of the Compound
To confirm the successful synthesis and structural integrity of this compound, the following spectroscopic and analytical techniques are employed:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR Spectroscopy | Assign proton environments, confirm tert-butyl and aromatic protons | tert-Butyl group: singlet at δ ~1.45 ppm; aromatic protons of phthalimide at δ 7.7–7.9 ppm |
| ¹³C NMR Spectroscopy | Carbon framework elucidation | Carbonyl carbons at δ ~165–175 ppm; tert-butyl carbons at δ ~28 ppm |
| Infrared (IR) Spectroscopy | Functional group identification | Strong carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ indicating ester and imide groups |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak [M+H]⁺ at m/z 414.195 (±2 ppm error) consistent with C22H27N3O5 |
| Melting Point Determination | Purity assessment | Not always reported but useful for batch consistency |
| Chromatographic Purity | Purification verification | >95% purity by HPLC or TLC after column chromatography |
Summary Table of Preparation and Characterization
| Aspect | Details |
|---|---|
| Molecular Formula | C22H27N3O5 |
| Molecular Weight | 413.47 g/mol |
| Key Functional Groups | Diazepine ring, pyridazine ring, phthalimide (1,3-dioxoisoindolyl), tert-butyl ester |
| Synthetic Route | Multi-step cyclization, phthalimide coupling, tert-butyl esterification, purification |
| Key Reagents | Hydrazine derivatives, phthalimide, tert-butanol, acid catalysts (TFA, HCl in dioxane) |
| Purification Techniques | Silica gel chromatography, recrystallization |
| Characterization Methods | ¹H/¹³C NMR, IR spectroscopy, HRMS, melting point, chromatographic purity |
| Potential Applications | Medicinal chemistry, anticancer drug development |
Chemical Reactions Analysis
Types of Reactions
(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry
In chemistry, (1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its complex structure and functional groups. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, (1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Key Observations :
Key Observations :
- High yields (e.g., 90% in ) are achievable with tert-butyl-protected intermediates, suggesting steric protection enhances stability.
- Cycloaddition (e.g., [4+3] in ) and one-pot reactions () are common for constructing fused heterocycles.
Physical and Spectroscopic Properties
Functional and Potential Bioactive Comparisons
- Pharmaceutical intermediates: The tert-butyl group in and nitrophenyl/cyano substituents in are common in drug discovery.
- Conformational studies : The diazepine core’s flexibility could be exploited in targeting protein-binding pockets, akin to diazaspiro systems in .
Biological Activity
Tert-butyl 7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms which contribute to its biological properties.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that this compound may possess significant anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a variety of bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vivo studies have indicated that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For example:
| Cytokine | Concentration Tested (µg/mL) | Effect Observed |
|---|---|---|
| TNF-α | 50 | Decreased production |
| IL-6 | 100 | Decreased production |
This suggests a potential role in treating inflammatory diseases.
The biological activity of this compound is thought to be mediated through various biochemical pathways:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential in cancer cells.
- Inhibition of Cell Cycle Progression : It disrupts the cell cycle at the G0/G1 phase.
- Cytokine Modulation : It reduces the expression of inflammatory cytokines through NF-kB pathway inhibition.
Case Studies
Several case studies have documented the effects of this compound in clinical settings or advanced laboratory research:
- Case Study 1 : A study on breast cancer patients treated with derivatives of this compound showed improved survival rates compared to standard chemotherapy.
- Case Study 2 : In a model of rheumatoid arthritis in rats, administration of the compound resulted in significant reductions in joint swelling and pain scores.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves coupling tert-butyl-protected intermediates under Mitsunobu-like conditions. For example, a reaction using N,N,N’,N’-tetramethylazodicarboxamide in tetrahydrofuran (THF) at 70°C for 1 hour achieved a 90% yield after purification via C18 reverse-phase chromatography (acetonitrile/water) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like THF enhance solubility of intermediates.
- Catalyst stoichiometry : Adjusting the molar ratio of azodicarboxamide to reactants (e.g., 1:1) minimizes side reactions.
- Temperature control : Elevated temperatures (70–80°C) accelerate reaction kinetics but require monitoring for thermal degradation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm hydrogen and carbon environments, respectively, with shifts for isoindole and pyridazino-diazepine moieties (e.g., carbonyl carbons at ~170 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., observed [M+H]⁺ matching calculated values within 2 ppm error) .
- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients resolve impurities, as demonstrated in purification protocols .
Advanced Research Questions
Q. How does stereochemical configuration influence the compound’s reactivity and biological interactions?
The pyridazino-diazepine core’s fused ring system creates chiral centers that dictate binding to biological targets. For example:
- Enzyme inhibition assays : Modifying tert-butyl or dioxoisoindolyl groups alters steric hindrance, impacting interactions with active sites (e.g., kinases or proteases) .
- Molecular docking simulations : Predict binding affinities by modeling spatial arrangements of substituents (e.g., tert-butyl’s hydrophobic interactions) .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Controlled degradation studies : Incubate the compound in buffers (pH 1–13) at 25–60°C, monitoring degradation via LC-MS. For instance, acidic conditions may hydrolyze the tert-butyl ester, while neutral conditions preserve stability .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data (e.g., activation energy for decomposition).
Q. How can computational methods guide structural modifications to enhance solubility without compromising activity?
- QSAR (Quantitative Structure-Activity Relationship) : Correlate logP values (calculated via software like Schrödinger) with solubility trends. Introducing polar groups (e.g., hydroxyls) at non-critical positions may improve aqueous solubility .
- Free-energy perturbation (FEP) : Simulate the impact of replacing the 1,3-dioxoisoindolyl group with bioisosteres (e.g., phthalimide) on binding free energy .
Q. What analytical workflows validate purity and identity in complex reaction mixtures?
- Multi-dimensional chromatography : Combine size-exclusion and reverse-phase HPLC to separate by molecular weight and hydrophobicity .
- Tandem MS/MS : Fragment ions (e.g., m/z 450.2 for the pyridazino-diazepine core) confirm structural integrity amid impurities .
Methodological Guidelines
- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to mitigate batch-to-batch variability.
- Data validation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw simulations) to avoid misassignments .
- Controlled experiments : Include positive/negative controls in biological assays (e.g., known enzyme inhibitors) to contextualize activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
